molecular formula C7H7BN2O2 B1530135 Imidazo[1,2-a]pyridin-2-ylboronic acid CAS No. 1418124-76-1

Imidazo[1,2-a]pyridin-2-ylboronic acid

Cat. No.: B1530135
CAS No.: 1418124-76-1
M. Wt: 161.96 g/mol
InChI Key: LMSVPUROGCIYFZ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-2-ylboronic acid is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazo[1,2-a]pyridine core with a boronic acid functional group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridin-2-ylboronic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the transition metal-catalyzed borylation of imidazo[1,2-a]pyridine derivatives. This process often employs palladium or copper catalysts in the presence of boron reagents such as bis(pinacolato)diboron or boronic acids .

Industrial Production Methods

Industrial production methods for this compound are generally based on scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and automated batch processes, which allow for efficient production while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridin-2-ylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium or copper catalysts, boron reagents (e.g., bis(pinacolato)diboron), and various oxidizing or reducing agents. Reaction conditions typically involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include boronic esters, borates, and substituted imidazo[1,2-a]pyridine derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridin-2-ylboronic acid and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of the target’s activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to imidazo[1,2-a]pyridin-2-ylboronic acid include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the boronic acid functional group. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

imidazo[1,2-a]pyridin-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-5-10-4-2-1-3-7(10)9-6/h1-5,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSVPUROGCIYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN2C=CC=CC2=N1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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